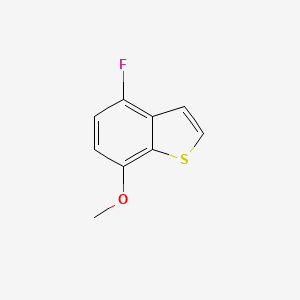

4-Fluoro-7-methoxy-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Derivatives in Contemporary Chemical Research

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science. nih.gov This designation stems from the core's ability to serve as a versatile framework for designing molecules with a wide array of biological activities and material properties.

Benzothiophene derivatives are a focal point of intense research due to their structural similarity to biologically active compounds, making them prime candidates for the development of new therapeutic agents. nih.gov The inherent properties of this sulfur-containing heterocycle have led to the discovery of numerous compounds with significant pharmacological potential. Extensive studies have demonstrated that molecules built upon the benzothiophene core exhibit a broad spectrum of activities, including:

Antimicrobial and Antifungal: The ability to combat various bacterial and fungal strains. nih.goviaea.org

Anticancer: Activity against various cancer cell lines, with some derivatives acting as tubulin polymerization inhibitors or selective estrogen receptor modulators (SERMs). nih.govnih.govnih.govekb.eg

Anti-inflammatory: Modulating inflammatory pathways in the body. nih.govnih.gov

Antioxidant: Capacity to neutralize harmful free radicals. nih.goviaea.org

Other Therapeutic Areas: Research has also explored their potential as anti-tubercular, anti-diabetic, and anti-convulsant agents. nih.gov

The therapeutic success of drugs like Raloxifene (B1678788), a benzothiophene derivative used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer, underscores the scaffold's importance in drug discovery. ekb.egjocpr.com The ongoing investigation into benzothiophene derivatives aims to design more potent and less toxic medicinal drugs and diagnostic tools. nih.gov

Overview of the Research Landscape for Substituted Benzothiophenes

The research landscape for substituted benzothiophenes is dynamic and expansive, driven by the quest for novel compounds with enhanced or specific properties. While the benzothiophene core provides the foundational structure, the type and position of substituent groups play a critical role in determining the molecule's ultimate function.

Chemists have developed numerous synthetic strategies to access a diverse range of substituted benzothiophenes. These methods include:

Cyclization Techniques: Creating the core benzothiophene ring from acyclic precursors. nih.gov

Transition-Metal Catalyzed Reactions: Employing catalysts like palladium to form new bonds and functionalize the scaffold. nih.govnih.govchemistryviews.org

Electrophilic Cyclization and Radical-Promoted Reactions: Alternative pathways to achieve the desired molecular architecture. iaea.orgacs.org

Despite these advances, the synthesis of specifically substituted benzothiophenes can remain challenging, with existing methods sometimes having limitations in scope. chemistryviews.org Research is therefore also focused on developing new, more efficient and versatile synthetic routes. nih.govchemistryviews.orgrsc.org

The primary goal of this extensive synthetic effort is to explore the structure-activity relationship (SAR). By systematically modifying the substituents on the benzothiophene ring, researchers can fine-tune the molecule's biological activity. nih.gov For example, studies have investigated how different functional groups at various positions influence antibacterial efficacy or anticancer potency, leading to the identification of promising lead compounds for further development. iaea.orgekb.egresearchgate.net

Rationale for Investigating 4-Fluoro-7-methoxy-1-benzothiophene

While direct research on this compound is limited, a clear rationale for its synthesis and investigation can be constructed based on established principles of medicinal chemistry. The specific combination of fluoro and methoxy (B1213986) substituents on the benzothiophene scaffold is a deliberate design choice aimed at modulating the molecule's physicochemical and biological properties.

The Role of the Fluorine Substituent: The introduction of a fluorine atom is a common and powerful strategy in drug design. In the context of a benzothiophene derivative, a fluoro group at the 4-position is expected to:

Modulate Electronic Properties: Fluorine is highly electronegative and can alter the electron distribution within the aromatic system, potentially influencing how the molecule interacts with biological targets.

Enhance Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with C-F can block sites of metabolic oxidation, increasing the molecule's half-life in the body.

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole interactions, thereby enhancing binding affinity and potency. Research into fluorinated benzothiophene-indole hybrids has highlighted their potential as antibacterial agents. researchgate.net

The Role of the Methoxy Substituent: The methoxy group (-OCH3) at the 7-position also serves several strategic purposes:

Influence Solubility and Lipophilicity: The methoxy group can impact the molecule's solubility and its ability to cross cell membranes, which are crucial pharmacokinetic properties.

Act as a Hydrogen Bond Acceptor: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Direct Metabolic Pathways: The methoxy group itself can be a site of metabolism (O-demethylation), potentially leading to the formation of active metabolites. Its presence can also direct metabolism away from other parts of the molecule. The methoxy group is a feature in several biologically active benzothiophenes, including intermediates for the drug Raloxifene. jocpr.com

By combining these two substituents, the investigation of this compound would aim to create a molecule with a potentially unique and advantageous profile, leveraging the combined effects of enhanced metabolic stability, altered electronics, and specific binding interactions for potential therapeutic applications.

Data Tables

Table 1: Properties of Representative Benzothiophene-Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-1-benzothiophene | 310466-38-7 | C₈H₅FS | 152.19 |

| 4-Methoxy-1-benzothiophene-7-carboxylic acid | 1555966-29-4 | C₁₀H₈O₃S | 208.24 |

| Raloxifene | 84449-90-1 | C₂₈H₂₇NO₄S | 473.58 |

| 1-Fluoro-4-methoxybenzene | 459-60-9 | C₇H₇FO | 126.13 |

| 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | 103361-99-5 | C₈H₆FNO₂ | 167.14 |

Structure

3D Structure

Properties

Molecular Formula |

C9H7FOS |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-fluoro-7-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7FOS/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,1H3 |

InChI Key |

NCCDLHNJZFEWBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 7 Methoxy 1 Benzothiophene and Analogous Fluorinated and Methoxylated Benzothiophenes

Pioneering Approaches to Benzothiophene (B83047) Ring Construction

The formation of the benzothiophene ring, a fusion of benzene (B151609) and thiophene (B33073) rings, can be achieved through numerous cyclization strategies. chemicalbook.com These methods are broadly categorized by the type of catalyst or promoter used to facilitate the key ring-closing step.

In recent years, metal-free approaches for benzothiophene synthesis have gained significant attention, offering more environmentally friendly and cost-effective alternatives to traditional metal-catalyzed reactions. nih.gov One prominent method involves the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes under solvent-free conditions, which provides an economical and green route to various benzothiophenes. researchgate.net Another innovative metal-free approach utilizes a twofold vicinal C-H functionalization of arenes, proceeding through an interrupted Pummerer reaction and a chim.itchim.it-sigmatropic rearrangement sequence to yield a range of benzothiophene products. nih.gov

Researchers have also developed a highly efficient synthesis from o-halovinylbenzenes and potassium sulfide (B99878) (K₂S). organic-chemistry.org This process occurs via a direct SNAr-type reaction, cyclization, and dehydrogenation, completely avoiding the need for transition-metal catalysts. organic-chemistry.orgresearchgate.net The reactivity of the halogen in this reaction follows the order F > Cl > Br > I, with fluoro-substituted styrenes giving the highest yields. organic-chemistry.org

Table 1: Selected Metal-Free Cyclization Methods for Benzothiophenes

| Starting Materials | Reagents/Catalyst | Key Features |

|---|---|---|

| Substituted thiophenols and alkynes | Molecular iodine (I₂) | Metal- and solvent-free conditions, environmentally friendly. researchgate.net |

| Arenes and sulfur source | Triflic anhydride | Twofold vicinal C-H functionalization via Pummerer reaction. nih.gov |

| o-Halovinylbenzenes and K₂S | None (thermal) | Transition-metal-free, proceeds via SNAr mechanism. organic-chemistry.org |

Transition metal catalysis remains a cornerstone for the synthesis of complex heterocyclic systems, including benzothiophenes. Palladium-catalyzed reactions are particularly prevalent. A common strategy involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to form 2,3-disubstituted benzothiophenes. acs.org In a related approach, a palladium iodide/potassium iodide system catalyzes the oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions to produce benzothiophene-3-carboxylic esters. acs.org

Gold catalysts have also been employed; for instance, a gold-catalyzed carbothiolation provides an atom-economic route to 2,3-disubstituted benzothiophenes. organic-chemistry.org Copper-catalyzed methods include the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, which yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Benzothiophene Synthesis

| Catalyst System | Starting Materials | Product Type |

|---|---|---|

| Palladium catalyst | Terminal acetylenes and o-iodothioanisole | 2,3-Disubstituted benzothiophenes. acs.org |

| PdI₂/KI | 2-(Methylthio)phenylacetylenes, CO, alcohol | Benzothiophene-3-carboxylic esters. acs.org |

| Copper Iodide (CuI)/TMEDA | 2-Bromo alkynylbenzenes and Na₂S | 2-Substituted benzothiophenes. organic-chemistry.org |

Base-promoted reactions offer another avenue for constructing the benzothiophene skeleton, often proceeding through unique rearrangement pathways. An efficient protocol has been described that involves a base-promoted propargyl–allenyl rearrangement, which is followed by cyclization and an allyl migration to form the benzothiophene product. nih.gov This metal-free method utilizes the intramolecular addition of a sulfur atom to an electron-deficient allene (B1206475) moiety that is generated in situ. nih.gov

Analogous base-promoted cyclizations have been well-documented for the synthesis of benzofurans, providing a model for benzothiophene synthesis. For example, o-alkynylphenols can be cyclized to the corresponding benzofurans using a base like cesium carbonate (Cs₂CO₃) in DMF, suggesting that similar transformations are feasible for sulfur-based analogs without the need for metal catalysis. nih.gov

Regioselective Functionalization Techniques for Halogen and Alkoxy Substituents

The biological activity and material properties of benzothiophenes are heavily influenced by the position and nature of their substituents. Therefore, methods for the regioselective introduction of fluorine and methoxy (B1213986) groups are critical for creating targeted molecules like 4-fluoro-7-methoxy-1-benzothiophene.

The incorporation of fluorine into aromatic systems can be achieved through either electrophilic or nucleophilic fluorination. alfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used due to their stability and effectiveness. alfa-chemistry.comwikipedia.org For a pre-formed benzothiophene ring, which is an electron-rich heterocycle, direct electrophilic fluorination would typically occur at the C2 or C3 position. To achieve substitution on the benzene ring, such as at the C4 position, the directing effects of existing substituents must be carefully controlled, or the fluorination must be performed on a precursor prior to cyclization. nih.gov For instance, fluorination of 3-alkylthiophenes using NFSI can be directed by the alkyl group. acs.org

Nucleophilic fluorination uses a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -Cl, -Br, -NO₂) on an aromatic ring. alfa-chemistry.com This method is most effective when the ring is activated by electron-withdrawing groups. This strategy is typically employed on a suitable precursor before the benzothiophene ring is constructed.

Table 3: Comparison of Fluorination Methods

| Method | Reagent Type | Mechanism | Key Characteristics |

|---|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor, NFSI) | Attack of a nucleophilic carbon on an electrophilic fluorine source. alfa-chemistry.comwikipedia.org | Suitable for electron-rich aromatics; high selectivity for late-stage functionalization. alfa-chemistry.com |

| Nucleophilic Fluorination | Fluoride salts (e.g., KF, CsF) | SNAr displacement of a leaving group by a fluoride ion. alfa-chemistry.com | Cost-effective; requires an activated aromatic ring with a good leaving group. alfa-chemistry.com |

The methoxy group in this compound is typically introduced by using a methoxy-substituted starting material prior to the cyclization reaction. For example, the synthesis of the osteoporosis drug Raloxifene (B1678788), a complex benzothiophene, often starts with precursors like 3-methoxybenzenethiol. jocpr.com This thiol is reacted with a substituted phenacyl bromide to form an aryl thioether, which is then cyclized. jocpr.com

An alternative strategy involves the demethylation of a more readily available dimethoxy-benzothiophene isomer followed by selective re-alkylation. The cleavage of methoxy groups can be accomplished using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) with a thiol, such as ethanethiol. google.com The conditions for this demethylation must be carefully controlled to achieve selective cleavage, as over-demethylation can occur. google.com For instance, in the synthesis of certain benzothiophene intermediates, heating a dimethoxy acetophenone (B1666503) derivative in methanesulfonic acid leads to cyclization, yielding a mixture of 4-methoxy and 6-methoxy isomers. google.com Separating these isomers and performing functional group manipulations is a key part of the synthetic design.

Multi-Component and Domino Reaction Pathways for Benzothiophene Scaffolds

Multi-component reactions (MCRs) and domino reactions are powerful tools in synthetic chemistry, offering efficient and atom-economical pathways to complex molecules from simple precursors in a single operation. These strategies have been effectively applied to the construction of diverse benzothiophene frameworks, including those bearing fluoro and methoxy functionalities.

One notable domino reaction protocol enables the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which serve as versatile intermediates for further diversification. google.comnih.govastate.edu These intermediates can be engaged in subsequent reactions, such as the Friedlander annulation with ketones or 1,3-diones, to construct more complex fused systems like benzothieno nih.govresearchgate.netpyridines. google.comnih.govastate.edu The initial benzothiophene scaffold itself can be built from precursors that introduce desired substituents. For example, the reaction of functionalized benzothiophenes with substituted hydrazines can yield a library of hydrazone derivatives. nih.gov This approach has been used to incorporate fluorine atoms onto the benzothiophene system by using reactants like 3,4-difluorophenyl hydrazine (B178648) with a 4-fluoro-5-nitro-substituted benzothiophene precursor. nih.gov

Another domino approach involves the piperidine-catalyzed reaction between thioaurones and malononitrile (B47326), which provides access to benzothiophene-fused pyran derivatives. semanticscholar.org The reaction proceeds efficiently under mild conditions, and the substitution pattern on the initial thioaurone, which can include methoxy groups, is transferred to the final product. semanticscholar.org For instance, a 6-methoxy-substituted thioaurone reacts with malononitrile to produce the corresponding methoxy-substituted benzothiophene-fused pyran in good yield. semanticscholar.org

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 4-Fluoro-5-nitro-substituted benzothiophene, 3,4-Difluorophenyl hydrazine | Acetic acid, Ethanol | Hydrazone-substituted benzothiophene | 87% | nih.gov |

| 6-Methoxy-thioaurone, Malononitrile | Piperidine | Methoxy-substituted benzothiophene-fused pyran | 71% | semanticscholar.org |

| Thioisatins, α-Bromoketones | K2CO3 | Benzothiophene fused pyranone | Not specified | rsc.org |

Advanced Synthetic Protocols for Structurally Complex Benzothiophene Derivatives

Modern organic synthesis has seen the development of advanced protocols that enable the construction of complex molecular architectures with high precision and efficiency. These methods, often relying on transition-metal catalysis, have been instrumental in the synthesis of structurally intricate benzothiophene derivatives.

Palladium-catalyzed reactions are particularly prominent in this area. One such advanced protocol is the oxidative cyclization–deprotection–alkoxycarbonylation of 2-(methylthio)phenylacetylenes. acs.org This method uses a simple PdI₂/KI catalytic system under aerobic conditions to produce benzothiophene-3-carboxylic esters in a single step from readily available starting materials, carbon monoxide, and an alcohol. acs.org The reaction tolerates various functional groups on the phenylacetylene (B144264) starting material, including methoxy substituents, providing a direct route to methoxylated benzothiophene derivatives. acs.org

The direct functionalization of the benzothiophene core via C-H activation is another powerful strategy that avoids the need for pre-functionalized substrates. researchgate.net Furthermore, electrophilic cyclization reactions are a cornerstone in benzothiophene synthesis. Anodic fluorination of a precursor like methyl α-(2-cyanophenylthio)acetate, followed by intramolecular cyclization, has been reported to yield 3-amino-2-fluorobenzo[b]thiophene in high yield. researchgate.net While not a direct route to 4-fluoro derivatives, it highlights the use of electrochemical methods to introduce fluorine into the benzothiophene system. researchgate.net

| Precursor | Catalyst/Reagents | Method | Product | Yield (%) | Reference |

| 2-(Methylthio)phenylacetylenes | PdI₂/KI, CO, O₂ (air) | Oxidative Carbonylative Cyclization | Benzothiophene-3-carboxylic esters | 57-83% | acs.org |

| Methyl α-(2-cyanophenylthio)acetate | - | Anodic Fluorination/Cyclization | 3-Amino-2-fluorobenzo[b]thiophene | Excellent | researchgate.net |

Chemical Reactivity and Derivatization of 4 Fluoro 7 Methoxy 1 Benzothiophene

Electrophilic Aromatic Substitution Patterns in Fluorinated and Methoxylated Benzothiophenes

Electrophilic aromatic substitution (EAS) on the benzothiophene (B83047) nucleus is a key pathway for its functionalization. The position of substitution is dictated by the inherent reactivity of the benzothiophene ring and the directing effects of the existing substituents. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. In unsubstituted benzothiophene, electrophilic attack preferentially occurs at the C3 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate. If the C3 position is occupied, substitution may occur at the C2 position.

In the case of 4-fluoro-7-methoxy-1-benzothiophene, the directing effects of both the methoxy (B1213986) and fluoro groups must be considered.

Methoxy Group (-OCH₃): The 7-methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comminia.edu.eg This effect increases the electron density at positions ortho (C6) and para (no position available) to the methoxy group.

The combined influence of these substituents and the intrinsic reactivity of the benzothiophene ring system suggests a complex substitution pattern. The powerful activating effect of the methoxy group would strongly favor substitution on the benzene portion of the molecule, particularly at the C6 position. However, the inherent preference for substitution on the thiophene ring at C3 or C2 remains a significant factor. The precise outcome of an electrophilic substitution reaction would likely be a mixture of products, with the major isomer depending on the specific electrophile and reaction conditions used.

Nucleophilic Substitution Pathways on the Benzothiophene Core

Nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is generally less facile than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups. nih.gov The presence of a fluorine atom at the C4 position of this compound introduces a potential site for SNAr, as fluoride (B91410) is a good leaving group.

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. ebyu.edu.tr The methoxy group at C7 is electron-donating, which disfavors nucleophilic attack on the benzene ring. However, the electronegativity of the fluorine atom at C4, combined with the electron-withdrawing nature of the thiophene sulfur atom (relative to carbon), could render the C4 position susceptible to attack by strong nucleophiles. Studies on other fluorinated aromatic systems have shown that fluorine atoms can be displaced by various nucleophiles, including alkoxides, amines, and thiolates, particularly when the ring is activated by other electron-withdrawing substituents. nih.govbeilstein-journals.org In the absence of strong activating groups like a nitro group, forcing conditions such as high temperatures and strong bases may be required to effect substitution of the fluorine atom in this compound.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize heterocyclic compounds like benzothiophene.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for creating biaryl structures and other C-C bonds. youtube.comyoutube.com While direct coupling of the C-F bond in this compound via Suzuki-Miyaura reaction is challenging, this compound could be readily halogenated (e.g., brominated or iodinated) at one of the reactive positions (vide supra 3.1) to generate a suitable substrate for Suzuki coupling.

For instance, if bromination were to occur at the C3 or C6 position, the resulting bromo-substituted derivative could undergo Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at these positions. The reaction generally exhibits good functional group tolerance, making it a highly valuable tool for the synthesis of complex benzothiophene derivatives. researchgate.net Research on related dibrominated benzothiadiazoles has demonstrated the feasibility of selective mono- or di-arylation via Suzuki-Miyaura coupling.

The Heck coupling reaction enables the formation of carbon-carbon bonds by reacting an unsaturated compound (typically an alkene) with an organic halide or triflate, catalyzed by a palladium complex. rsc.orgdocumentsdelivered.com Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be the typical substrate for a Heck reaction.

An alternative approach is the direct C-H activation/Heck-type coupling. Recent advancements have demonstrated that direct arylation or olefination of benzothiophenes is possible, often with high regioselectivity. For example, direct C-H arylation of benzothiophenes with aryl iodides has been shown to occur selectively at the C3 position. acs.org Furthermore, after oxidation of the sulfur atom to a sulfone (see section 3.4), palladium-catalyzed oxidative Heck reactions can proceed with high selectivity at the C2 position. acs.org These methods provide a more atom-economical route to functionalized benzothiophenes, avoiding the need for pre-halogenation.

| Reaction Type | Typical Substrate | Coupling Partner | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-4-fluoro-7-methoxy-1-benzothiophene | Arylboronic acid | 3-Aryl-4-fluoro-7-methoxy-1-benzothiophene | researchgate.net |

| Heck Coupling | 3-Bromo-4-fluoro-7-methoxy-1-benzothiophene | Styrene | 4-Fluoro-7-methoxy-3-styryl-1-benzothiophene | rsc.orgdocumentsdelivered.com |

| Direct C-H Arylation | This compound | Aryl iodide | 3-Aryl-4-fluoro-7-methoxy-1-benzothiophene | acs.org |

Oxidation Chemistry of the Thienyl Sulfur Atom and its Impact on Electronic Structure

The sulfur atom in the thiophene ring of benzothiophene can be readily oxidized to form the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone). acs.org This transformation significantly alters the electronic properties and reactivity of the benzothiophene scaffold. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

The resulting benzothiophene-1,1-dioxides are particularly interesting synthetic intermediates. acs.org The oxidation of the sulfur atom withdraws electron density from the entire ring system, making it more electron-deficient. This change in electronic structure has several consequences:

It deactivates the ring towards electrophilic substitution.

It activates the ring for nucleophilic attack.

It modifies the reactivity in cycloaddition reactions, where benzothiophene-1,1-dioxides can act as dienophiles.

It facilitates reactions such as the oxidative Heck coupling at the C2 position, as the increased electron deficiency of the ring promotes the C-H activation step. acs.org

Therefore, the oxidation of the thienyl sulfur atom in this compound to its corresponding sulfone would provide an entry into a different realm of chemical reactivity, enabling functionalizations that are not feasible with the parent benzothiophene.

Reactivity of Peripheral Functional Groups

The fluoro and methoxy groups attached to the benzothiophene core also possess their own characteristic reactivities.

7-Methoxy Group: The methoxy group is an ether linkage and can be cleaved under certain conditions to yield the corresponding 7-hydroxy-1-benzothiophene. This demethylation is typically accomplished using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). youtube.com The resulting phenol (B47542) can then serve as a handle for further functionalization, for example, through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions. Selective cleavage of one methoxy group in the presence of others can sometimes be achieved, for instance, through the use of aluminum chloride in Friedel-Crafts acylation reactions, which can favor cleavage of a methoxy group ortho to a newly introduced acyl group. nih.gov

4-Fluoro Group: As discussed in section 3.2, the primary reactivity of the 4-fluoro group is as a potential leaving group in nucleophilic aromatic substitution reactions. ebyu.edu.trbeilstein-journals.org Its displacement would allow for the introduction of a variety of oxygen, nitrogen, or sulfur-based nucleophiles at the C4 position. The efficiency of this substitution is highly dependent on the reaction conditions and the presence of activating groups on the benzothiophene ring.

Advanced Applications and Structure Activity/property Relationships of Benzothiophene Derivatives

Medicinal Chemistry Applications and Mechanistic Insights

Comprehensive searches of scientific databases and research publications have not yielded any studies detailing the medicinal chemistry applications or mechanistic insights of 4-Fluoro-7-methoxy-1-benzothiophene.

Anti-Cancer Activity and Molecular Target Modulation

There is a lack of published research on the anti-cancer activity of this compound. As such, there is no information on its potential to modulate molecular targets relevant to cancer.

No research has been found that investigates the effect of this compound on the inhibition of protein tubulin polymerization or its mechanisms of action on cell proliferation. While other heterocyclic compounds are known tubulin inhibitors, this specific molecule has not been studied in this context. nih.govnih.gov

The potential for this compound to act as a Stimulator of Interferon Genes (STING) agonist or to exert any immunomodulatory effects has not been investigated in any published studies. nih.gov

Kinase Inhibition Profiles (e.g., Clk1/4) and ATP Pocket Binding Models

Cdc-like kinases (Clks), particularly Clk1 and Clk4, are crucial regulators of pre-mRNA splicing, a process vital for tumor biology, making them promising targets for cancer therapy. researchgate.net Both Clk1 and Clk4 are often overexpressed in a variety of human tumors. researchgate.net The development of potent and selective inhibitors for these kinases is an active area of research.

Studies on 5-methoxybenzothiophene-2-carboxamide derivatives have shed light on the structural requirements for potent Clk1/4 inhibition. A key finding was the enhanced potency and selectivity achieved by introducing a 3,5-difluoro benzyl (B1604629) extension to the methylated amide. This led to the discovery of a compound (10b in the study) with a cell-free IC50 of 12.7 nM for Clk1 and four times greater selectivity for Clk1 over the highly homologous Clk2. researchgate.net

ATP Pocket Binding Models for these benzothiophene (B83047) derivatives reveal critical interactions. The methoxy (B1213986) group on the benzothiophene ring and the fluoro substituents on the benzyl moiety play distinct roles in anchoring the inhibitor within the ATP binding pocket of Clk1. A predicted binding model for a potent inhibitor showed the following key interactions:

Hydrogen Bonds: Interactions with Leu244 and Lys191. researchgate.net

CH-π Interactions: Engagement with Leu167 and Val175. researchgate.net

Halogen Bonds: The fluorine atoms can form halogen bonds. For instance, a meta-fluoro substituent was found to be crucial for establishing a hydrogen bond with Ser247. researchgate.net

Hydrophobic Interactions: The N-methyl group interacts with Leu167 and Val175. researchgate.net

The high degree of sequence identity (78.4%) between Clk1 and Clk4, with identical amino acid residues in their ATP binding pockets, often results in inhibitors being equipotent against both kinases. researchgate.net

Table 1: Kinase Inhibition Profile of a Key 5-Methoxybenzothiophene Derivative

| Compound | Target Kinase | Cell-Free IC50 (nM) | Selectivity (over Clk2) | Key Structural Feature |

| 10b (from study) | Clk1 | 12.7 | 4x | 3,5-difluoro benzyl group |

Data sourced from a study on 5-methoxybenzothiophene-2-carboxamides. researchgate.net

DNA/RNA Binding and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Topoisomerase inhibitors can function by stabilizing the enzyme-DNA cleavage complex, leading to cell death, or by preventing the enzyme's catalytic activity. nih.govnih.gov

While various heterocyclic compounds, such as indenoisoquinolines, indolocarbazoles, and benzophenanthridines, are known topoisomerase inhibitors, the literature on benzothiophene derivatives specifically acting through this mechanism is less extensive. nih.govnih.gov For instance, the benzo[c]phenanthridines are believed to exert their antitumor activity through the inhibition of topoisomerase I. nih.gov Azatoxin, another heterocyclic compound, is an example of a nonintercalative topoisomerase II inhibitor. google.com

The cytotoxicity of topoisomerase I inhibitors like camptothecin (B557342) is due to the trapping of the covalent enzyme-DNA complexes (Top1cc), which are then converted into DNA damage during replication and transcription. nih.gov New non-camptothecin inhibitors are in development to overcome limitations such as chemical instability and drug resistance. nih.gov Similarly, topoisomerase II inhibitors like doxorubicin (B1662922) and etoposide (B1684455) are important in cancer treatment. nih.gov

Although direct evidence for this compound as a topoisomerase inhibitor is not prominent, the general ability of planar aromatic systems to interact with DNA and associated enzymes suggests a potential avenue for investigation. nih.govgoogle.com

Anti-Microbial Activity Against Multi-Drug Resistant Pathogens

The emergence of multi-drug resistant (MDR) bacteria is a major global health challenge, necessitating the discovery of novel antibacterial agents. researchgate.netfrontiersin.org Benzothiophene derivatives have emerged as a promising class of compounds with significant antimicrobial properties. ijpsjournal.comnih.gov

Research has demonstrated that fluorinated benzothiophene-indole hybrids exhibit potent antibacterial activity against various Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains. researchgate.netnih.gov These studies highlight that the antimicrobial efficacy is dependent on the specific structure and substituent pattern. nih.gov In one study, a compound with a 6-cyano indole (B1671886) substitution on the benzothiophene scaffold showed a minimal inhibitory concentration (MIC) of 1 µg/mL against the MRSA strain JE2. nih.gov The molecular target for these active compounds was identified as bacterial pyruvate (B1213749) kinase. researchgate.netnih.gov

Other studies have focused on the importance of substitution at the C3 position of the benzothiophene ring. Halogen-containing derivatives, in particular, have shown enhanced antimicrobial activity. nih.gov For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes displayed low MIC values of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov

Table 2: Antimicrobial Activity of Representative Benzothiophene Derivatives

| Compound Class | Pathogen | Strain | MIC (µg/mL) |

| Fluorinated Benzothiophene-Indole Hybrid | MRSA | JE2 | 1 |

| Fluorinated Benzothiophene-Indole Hybrid | MSSA | HG003 | 1 |

| 3-Chlorobenzo[b]thiophene-Cyclohexanol | S. aureus | 16 | |

| 3-Bromobenzo[b]thiophene-Cyclohexanol | S. aureus | 16 | |

| 3-Chlorobenzo[b]thiophene-Cyclohexanol | Candida albicans | 16 |

Data compiled from studies on various benzothiophene derivatives. nih.govnih.gov

Elucidation of Key Structural Features for Antimicrobial Efficacy

The structure-activity relationships (SAR) for the antimicrobial effects of benzothiophene derivatives reveal the importance of specific substitutions.

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, can significantly enhance antimicrobial activity. researchgate.netnih.gov Halogens can improve drug-target binding affinity and other pharmacokinetic properties. nih.gov Systematic studies on 3-halobenzo[b]thiophenes confirmed that the correct placement of substituents at this position is key for the desired activity. nih.gov

Fluorine Substitution: The selective introduction of a fluorine atom or a trifluoromethyl group into a molecule is known to enhance metabolic stability and membrane permeability. researchgate.net In the case of fluorinated benzothiophene-indole hybrids, the position of a cyano group on the indole moiety, combined with the fluorinated benzothiophene core, was found to be a critical determinant of activity against MRSA strains. nih.gov

Other Substituents: Besides halogens, functionalities such as amine, amide, methyl, ether, and nitrile at the C3 position have been shown to enhance the antimicrobial activity of the benzothiophene ring. nih.gov

Modulation of Estrogen Receptor Activity as Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene is the core scaffold for clinically significant Selective Estrogen Receptor Modulators (SERMs) like Raloxifene (B1678788). ijpsjournal.comnih.gov SERMs are compounds that can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, making them valuable for treating conditions like postmenopausal osteoporosis and breast cancer. ijpsjournal.comnih.gov

The development of novel benzothiophene SERMs aims to improve properties like bioavailability and receptor selectivity. ijpsjournal.com Arzoxifene (B129711), a derivative with improved pharmacokinetics, is metabolized in vivo to the potent SERM desmethylarzoxifene (DMA). ijpsjournal.com Research on a family of benzothiophene SERMs has shown that it is possible to modulate both antioxidant activity and estrogen receptor (ER) affinity through chemical modification. nih.gov

ERα/ERβ Selectivity and Receptor Ligand Binding Interactions

The two main estrogen receptor subtypes, ERα and ERβ, often mediate different physiological effects. Therefore, developing SERMs with selectivity for one subtype over the other is a key goal in drug design.

Studies on families of benzothiophene SERMs have successfully generated compounds with a wide range of ERα/ERβ selectivity, from 1.2-fold to 67-fold. nih.gov This modulation was achieved by varying a substituent remote from the critical hydroxyl group responsible for binding. nih.gov The introduction of fluorine atoms into SERM structures has also been shown to enhance ERβ selectivity in other molecular scaffolds. google.com

In the context of breast cancer, where ERα is a well-validated target, efforts have been made to design benzothiophene derivatives as selective ERα covalent antagonists. nih.govnih.gov One such optimized compound was shown in docking simulations to bind covalently to a cysteine residue (Cys530) in the ERα ligand-binding domain, leading to potent antagonistic activity in ER-positive tumor cells. nih.govnih.gov

Diverse Pharmacological Activities and Associated Structure-Activity Relationships

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities beyond kinase inhibition, antimicrobial effects, and SERM activity. ijpsjournal.comresearchgate.net These include anti-inflammatory, anticancer, antitubercular, and anticonvulsant properties. ijpsjournal.comnih.gov

The structure-activity relationship is paramount in determining the specific biological effect.

Anticancer Activity: The antiproliferative effects of benzothiazole (B30560) derivatives, a related heterocyclic system, have been demonstrated in various cancer cell lines. acgpubs.org For benzothiophenes, SAR studies have been employed to optimize anticancer efficacy, revealing the importance of steric and electrostatic interactions. ijpsjournal.com

Neuroprotection: Certain benzothiophene SERMs, including raloxifene and DMA, have shown neuroprotective effects in models of oxygen-glucose deprivation, an activity that may be dependent on the G-protein coupled receptor GPR30. ijpsjournal.comnih.gov

General SAR Principles: The reactivity and biological activity of benzothiophene derivatives are highly influenced by the substitution pattern. elsevierpure.com For instance, the placement of methyl groups can affect reactivity, while the nature of substituents at the C2 and C3 positions often dictates the pharmacological profile. researchgate.netelsevierpure.com The combination of different functional groups, such as the fluoro and methoxy groups in this compound, likely results in a unique combination of electronic and steric properties that define its specific interactions with biological targets. acgpubs.org

Anti-inflammatory Pathways

Derivatives of benzothiophene have shown potential as anti-inflammatory agents, often through the modulation of key inflammatory pathways. The presence and position of substituents on the benzothiophene ring are critical for this activity.

Research into various thiophene (B33073) derivatives has highlighted the importance of specific functional groups for anti-inflammatory action. nih.gov Generally, the presence of carboxylic acids, esters, amines, amides, methyl, and methoxy groups is frequently associated with enhanced anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, studies on polymethoxyflavonoids have indicated that a higher number of methoxy groups can be favorable for bioavailability in chronic inflammation models. mdpi.comresearchgate.net Specifically, the presence of a methoxy group at the C7 position of a flavonoid structure has been shown to enhance its anti-inflammatory activity. mdpi.com

In the context of benzothiophene derivatives, a compound's ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) is a key measure of its anti-inflammatory potential. nih.govresearchgate.net The anti-inflammatory response is mediated by cytokines, with some promoting inflammation (pro-inflammatory) and others attenuating it (anti-inflammatory). nih.gov The structural features of benzothiophene derivatives can be tailored to influence this balance. For example, a study on a benzothiophene inhibitor of MAPK-activated protein kinase 2 (MK2), PF-3644022, demonstrated its ability to inhibit the production of TNFα and IL-6. researchgate.net

The structure-activity relationship (SAR) of these compounds reveals that the strategic placement of substituents dictates their interaction with biological targets. For example, in a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives, specific substitutions led to selective COX-2 inhibition and potent anti-inflammatory activity in vivo, even surpassing that of the known drug celecoxib. nih.gov

Anti-oxidant Mechanisms

The antioxidant properties of benzothiophene derivatives are closely linked to their chemical structure, particularly the presence of electron-donating groups like hydroxyl and methoxy substituents. These groups can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

A key mechanism of antioxidant action for some benzothiophene derivatives involves the activation of the antioxidant responsive element (ARE). nih.gov This leads to the transcription of genes for cytoprotective phase II enzymes, such as NAD(P)H-dependent quinone oxidoreductase 1 (NQO1). nih.gov Studies on a family of benzothiophene selective estrogen receptor modulators (SERMs), including arzoxifene and its metabolite desmethylarzoxifene (DMA), have shown a correlation between their antioxidant activity and the induction of NQO1. nih.gov DMA, in particular, was found to be a potent inducer of NQO1 and activator of ARE. nih.gov

The structure-activity relationship for antioxidant activity in flavonoids, a related class of compounds, provides valuable insights. The presence of a hydroxyl group at specific positions, such as C3' and C5' of ring B and a methoxy group at the C7 position of ring A, is considered vital for antioxidant activity. mdpi.com The C2-C3 double bond in conjunction with a 4-carbonyl group in the C ring is another structural feature that contributes to the ROS scavenging properties of flavonoids. mdpi.com Similarly, for estrogens, the neuroprotective antioxidant activity is dependent on the hydroxyl group at the C3 position of the steroid's A ring. nih.gov

Synthetic chalcone (B49325) derivatives, which share some structural similarities with benzothiophenes, have also been investigated for their antioxidant effects. For example, 2-Hydroxy-4'-methoxychalcone (AN07) demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced elevations in ROS levels by down-regulating gp91phox expression and stimulating the Nrf2/HO-1 antioxidant system. nih.gov

Anti-tubercular Investigations

Benzothiophene derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. Their mechanism of action and efficacy are highly dependent on their specific chemical structures.

Several studies have focused on synthesizing and evaluating various benzothiophene derivatives for their activity against Mycobacterium tuberculosis (MTB). In one study, a series of benzo[b]thiophene-2-carboxylic acid derivatives were synthesized and showed significant anti-TB activity. nih.gov Notably, compound 7b , which contains both bromo and chloro substituents, was highly effective against both active and dormant multidrug-resistant MTB, with Minimum Inhibitory Concentrations (MICs) ranging from 0.91 to 2.83 μg/mL. nih.gov

Molecular docking studies have suggested that these compounds may exert their anti-tubercular effect by inhibiting the decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) enzyme, a crucial component of the mycobacterial cell wall synthesis pathway. nih.gov Further research on 1,3-benzothiazin-4-one (BTZ) derivatives, which also target DprE1, revealed that the volume and lipophilicity of substituents are important for maintaining activity. nih.gov For instance, compound 8o , containing an azaspirodithiolane group, was found to be 20-fold more potent than the parent compound BTZ043. nih.gov

The structure-activity relationship (SAR) studies of carboxamide derivatives have also provided valuable insights. For example, methyl substitution on the phenyl carbamoyl (B1232498) side chain with an –OPh or –NO2 group at the meta-position of the 4-phenyl ring resulted in higher potency compared to para-substitution. nih.gov In contrast, the replacement of the methyl group with halogens led to a loss of activity. nih.gov

It is important to note that the experimental conditions, such as pH, can significantly influence the measured anti-tubercular activity of certain compounds. nih.gov

Table 1: Anti-tubercular Activity of Selected Benzothiophene Derivatives

| Compound | Target/Mechanism | Key Structural Features | Activity (MIC) | Reference |

|---|---|---|---|---|

| 7b | DprE1 (putative) | Bromo and chloro substituents | 0.91-2.83 μg/mL against MDR-MTB | nih.gov |

| 8o | DprE1 | Azaspirodithiolane group | 0.0001 μM against M. tuberculosis H37Rv | nih.gov |

| Carboxamide Derivatives | Not specified | Methyl substitution on phenyl carbamoyl side chain | Varies based on substitution pattern | nih.gov |

Anti-convulsant Research

The investigation of benzothiophene and related heterocyclic compounds has revealed their potential as anticonvulsant agents. The structural features of these molecules play a crucial role in their activity and mechanism of action.

Research on hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring has identified promising anticonvulsant activity. nih.gov For instance, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4 ) demonstrated a higher potency in the maximal electroshock (MES) and 6 Hz seizure tests compared to the reference drugs valproic acid and ethosuximide (B1671622). nih.gov In vitro studies suggest that this compound exerts its effect through a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Another study focused on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, which were designed based on the pharmacophoric features of benzodiazepine (B76468) (BZD) receptor agonists. nih.govresearchgate.net The most potent compounds in this series were the nitro derivatives 8k and 8L . nih.govresearchgate.net The anticonvulsant activity of compound 8k was antagonized by flumazenil, a BZD receptor antagonist, confirming its mechanism of action involves the BZD receptor. nih.govresearchgate.net The structure-activity relationship (SAR) of these compounds indicated that an aromatic ring, a co-planar proton-accepting moiety, and a second out-of-plane aromatic ring are key structural properties for BZD receptor agonism. nih.gov

Furthermore, studies on hemorphin-4 analogs conjugated with rhodamine B have shown antiseizure activity. mdpi.com The analog Rh-1 was found to be the most potent, with its activity mediated by opioid receptors, particularly the delta-opioid receptor (DOR). mdpi.com This was confirmed by the suppression of its effect by the selective DOR antagonist naltrindole (B39905) and the general opioid antagonist naloxone. mdpi.com

Table 2: Anticonvulsant Activity of Selected Compounds

| Compound | Putative Mechanism of Action | Key Structural Features | Anticonvulsant Activity | Reference |

|---|---|---|---|---|

| 4 | Inhibition of Na+ and Ca2+ channels | Pyrrolidine-2,5-dione and thiophene rings | Higher potency than valproic acid and ethosuximide in MES and 6 Hz tests | nih.gov |

| 8k | BZD receptor agonist | Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrid with a nitro group | Potent anticonvulsant activity in MES and PTZ tests | nih.govresearchgate.net |

| Rh-1 | Opioid receptor (DOR) agonist | Hemorphin-4 analog with rhodamine B | Suppressed psychomotor and clonic seizures | mdpi.com |

Anti-diabetic Research

Currently, there is a lack of specific research findings directly investigating the anti-diabetic potential of "this compound" or its close derivatives within the provided search results. While benzothiophene derivatives are explored for a wide range of biological activities, their application in anti-diabetic research is not prominently featured in the available literature.

Neuroprotective Studies

The neuroprotective potential of benzothiophene derivatives and related structures is an active area of research. The ability of these compounds to protect neurons from damage is often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific cellular pathways.

A study on 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones, which are structurally distinct but share the principle of heterocyclic chemistry, identified potent antagonists of the P2X4 receptor. nih.gov The 4-pyridyl analogue 21u and the 6-methyl analogue 22c were particularly effective and demonstrated neuroprotective, learning-, and memory-enhancing activities in a mouse model of ischemic stroke. nih.gov Compound 21u dose-dependently reduced infarct volume and brain atrophy. nih.gov The structure-activity relationship revealed that substitution at the 6-position of the naphthalene (B1677914) core was well-tolerated, while substitution at the 7-position diminished activity. nih.gov

The neuroprotective effects of estrogens and their derivatives have also been linked to their antioxidant capacity. nih.gov Specifically, the presence of a hydroxyl group at the C3 position of the steroid's A ring is crucial for preventing intracellular peroxide accumulation and neuronal degeneration. nih.gov This activity is independent of estrogen receptor activation, highlighting the direct chemical properties of the molecule in neuroprotection. nih.gov

Furthermore, a study of 80 flavonoid compounds identified that the presence of a hydroxy substituent at positions C3′ and C5′ of ring B and a methoxy group at the C7 position of ring A are vital for neuroprotective activity. mdpi.com The top-performing compound from this study demonstrated significant neurotrophic and synaptogenic activities. mdpi.com

A synthetic chalcone derivative, AN07 , has also been shown to possess neuroprotective properties. nih.gov It ameliorated methylglyoxal-induced neurite damage by down-regulating the ROCK2/p-LIMK1 pathway and mitigated the down-regulation of neuroprotective proteins like parkin, pink1, and DJ-1. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding of 4-Fluoro-7-methoxy-1-benzothiophene

Currently, the publicly available scientific literature has limited specific data on the synthesis, properties, and applications of this compound. Its existence is noted in chemical databases, but detailed experimental studies are not readily found. However, a significant body of research on the benzothiophene (B83047) scaffold provides a strong basis for understanding its potential characteristics and importance.

Benzothiophene and its derivatives are recognized as privileged structures in medicinal chemistry and materials science. nih.govijpsjournal.com The benzothiophene core is a key component in several approved drugs, including the selective estrogen receptor modulator Raloxifene (B1678788), the antipsychotic agent Brexpiprazole, and the antifungal Sertaconazole. nih.gov The versatility of the benzothiophene ring system allows for a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govijpsjournal.comrsc.org

The specific substitutions of fluorine and a methoxy (B1213986) group on the benzothiophene ring are of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The methoxy group, also a frequent substituent in bioactive molecules, can influence receptor interactions and solubility. nih.gov In the context of materials science, benzothiophene-based compounds are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their π-conjugated system. nih.govcsic.esresearchgate.net

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the near-complete absence of published research on this compound. This presents a clear opportunity for foundational research to characterize this compound and explore its potential.

Emerging Research Avenues:

Synthesis: A crucial first step is the development of a reliable and efficient synthetic route to this compound. Various methods for the synthesis of substituted benzothiophenes have been reported and could be adapted. nih.govresearchgate.net One common approach involves the cyclization of a substituted thiophenol with an appropriate electrophile. jocpr.com Another potential route is the domino reaction of ortho-halo-substituted aromatic compounds. nih.gov

Chemical and Physical Characterization: Once synthesized, a thorough characterization of its chemical and physical properties is necessary. This would include determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Medicinal Chemistry Exploration: Given the broad biological activities of benzothiophene derivatives, this compound should be screened for various biological activities. nih.govijpsjournal.com Based on the activities of related compounds, initial screening could focus on:

Anticancer activity, particularly against breast cancer cell lines, given the precedent of Raloxifene. nih.gov

Antimicrobial activity against a panel of bacteria and fungi. nih.gov

Enzyme inhibition assays, for example, against kinases or lipoxygenase, which are known targets for some benzothiophene derivatives. nih.govrsc.org

Materials Science Investigation: The potential of this compound as a building block for organic electronic materials should be investigated. researchgate.netnih.gov Its electronic properties, such as its HOMO and LUMO energy levels, could be determined experimentally and computationally to assess its suitability for applications in OLEDs or OFETs. nih.gov

Prospective Methodological Advancements for Analysis and Application

Future research on this compound would benefit from a combination of advanced analytical techniques and computational modeling.

Analytical Techniques:

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure, including the positions of the fluorine and methoxy groups. 1H, 13C, and 19F NMR would be essential. rsc.org |

| Mass Spectrometry (MS) | Determination of the exact molecular weight and fragmentation pattern, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and for purification purposes. |

| X-ray Crystallography | If suitable crystals can be obtained, this would provide unambiguous structural confirmation and information on the solid-state packing, which is crucial for understanding its material properties. |

| UV-Vis and Fluorescence Spectroscopy | Characterization of its photophysical properties, which is important for potential applications in optoelectronics. sigmaaldrich.com |

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity of the molecule. nih.gov This can guide synthetic efforts and help in the interpretation of experimental data.

Molecular Docking: In the context of drug discovery, molecular docking simulations can be employed to predict the binding mode and affinity of this compound to various biological targets, helping to prioritize experimental screening efforts. ijpsjournal.com

Long-Term Impact on Drug Discovery and Advanced Materials Development

While speculative at this stage, the exploration of this compound could have a significant long-term impact in both drug discovery and materials science.

Drug Discovery:

The unique combination of a benzothiophene core with fluoro and methoxy substituents could lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov If it or its derivatives show potent biological activity, it could serve as a new scaffold for the development of treatments for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govrsc.org The benzothiophene scaffold is known to be a selective estrogen receptor modulator, and this specific substitution pattern may offer a new avenue for developing therapies for hormone-dependent cancers. nih.gov

Advanced Materials Development:

In the field of materials science, this compound could serve as a valuable new building block for the synthesis of novel organic semiconductors. csic.esresearchgate.net The introduction of fluorine can lower the HOMO and LUMO energy levels, which is a common strategy for improving the performance and stability of organic electronic devices. nih.gov The development of new benzothiophene-based materials could contribute to the advancement of flexible displays, wearable electronics, and low-cost solar cells. nih.govcsic.es The exploration of such novel building blocks is essential for the continued innovation of organic electronic materials with tailored properties. nih.gov

Q & A

Q. What are the key considerations for synthesizing 4-Fluoro-7-methoxy-1-benzothiophene in a laboratory setting?

Synthesis of this compound requires careful optimization of reaction conditions, including temperature, solvent selection, and catalyst choice. For example, fluorination steps often employ electrophilic fluorinating agents (e.g., Selectfluor®), while methoxy groups may be introduced via nucleophilic substitution or Pd-catalyzed coupling. A critical factor is minimizing side reactions, such as over-fluorination or demethylation, by controlling reaction time and stoichiometry. Structural validation via NMR and mass spectrometry is essential to confirm purity and regiochemistry .

Q. How can researchers validate the crystallographic structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, including bond lengths and angles. For example, in related benzothiophene derivatives, SC-XRD confirmed the planarity of the fused aromatic system and the spatial orientation of substituents . Researchers should ensure high-quality crystal growth and validate results against computational models (e.g., density functional theory) to resolve ambiguities.

Q. What analytical techniques are most effective for characterizing stability under varying pH conditions?

High-performance liquid chromatography (HPLC) with UV detection can monitor degradation products, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies structural rearrangements. For example, methoxy groups in similar compounds exhibit pH-dependent hydrolysis, requiring buffered solutions to stabilize the molecule during analysis . Accelerated stability studies at elevated temperatures can predict long-term behavior.

Advanced Research Questions

Q. How should researchers address contradictory spectral data during structural elucidation?

Contradictions in NMR or mass spectra may arise from dynamic effects (e.g., tautomerism) or impurities. A systematic approach includes:

- Comparative analysis : Cross-reference with analogous compounds (e.g., 7-methoxyflavones or benzothiophene derivatives) .

- Computational validation : Use Gaussian or DFT calculations to predict chemical shifts and compare with experimental data .

- Advanced spectroscopy : Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals .

Q. What experimental design principles apply to studying the bioactivity of this compound in drug discovery?

- Targeted assays : Prioritize enzyme inhibition or receptor-binding assays based on structural analogs (e.g., benzothiophenes with known kinase activity) .

- Metabolic stability : Use liver microsome models to assess cytochrome P450 interactions.

- Toxicity screening : Employ zebrafish or in vitro cytotoxicity models to evaluate safety margins.

- Data reproducibility : Include positive controls (e.g., established inhibitors) and triplicate measurements to mitigate variability .

Q. How can computational methods resolve discrepancies in reaction mechanisms for fluorinated benzothiophenes?

Density functional theory (DFT) can model transition states and intermediate stability. For instance, fluorination pathways may proceed via radical or ionic mechanisms depending on the solvent polarity. Comparing activation energies for competing routes (e.g., direct fluorination vs. SNAr substitution) helps identify dominant pathways. Experimental validation through kinetic isotope effects (KIEs) or trapping of intermediates is critical .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?

- Multivariate analysis : Use principal component analysis (PCA) to disentangle substituent effects from confounding variables.

- Crystallographic benchmarking : Corrogate ligand-protein co-crystal structures to validate binding hypotheses.

- Meta-analysis : Aggregate data from related compounds (e.g., 4-methoxybenzophenones or fluorinated coumarins) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.